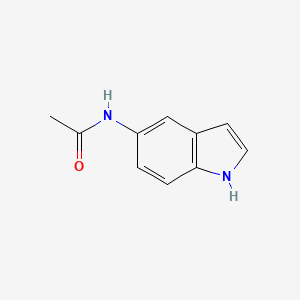

n-(1h-Indol-5-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)12-9-2-3-10-8(6-9)4-5-11-10/h2-6,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXRMCPBIULJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291342 | |

| Record name | n-(1h-indol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7145-71-3 | |

| Record name | 7145-71-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(1h-indol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(1H-Indol-5-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1H-indol-5-yl)acetamide, also known as 5-acetamidoindole, is a key heterocyclic compound built upon the privileged indole scaffold. The indole ring system is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] This guide provides a comprehensive technical overview of the chemical and physical properties of N-(1H-indol-5-yl)acetamide, its synthesis, reactivity, and known biological context. By synthesizing data from spectroscopic analysis, established reaction mechanisms, and safety protocols, this document serves as an essential resource for professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Molecular Structure

N-(1H-indol-5-yl)acetamide is characterized by an acetamide group substituted at the C5 position of an indole ring. This substitution pattern significantly influences the molecule's electronic properties and reactivity.

Key Identifiers:

-

IUPAC Name: N-(1H-indol-5-yl)acetamide[2]

-

Synonyms: 5-Acetamidoindole, N-Acetyl-5-aminoindole

-

CAS Number: 1011-54-7

-

Molecular Formula: C₁₀H₁₀N₂O[2]

-

Molecular Weight: 174.20 g/mol [3]

-

SMILES: CC(=O)NC1=CC2=C(NC=C2)C=C1[2]

The structure consists of a bicyclic system: a benzene ring fused to a pyrrole ring, forming the indole core. The acetamide moiety (-NHCOCH₃) is attached to the C5 position of the benzene portion. The indole nitrogen (N1) retains its proton, making it a potential hydrogen bond donor, while the amide group provides both hydrogen bond donor (-NH) and acceptor (C=O) sites.

Caption: Structure of N-(1H-indol-5-yl)acetamide.

Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic profile is fundamental for handling, characterization, and application of the compound.

Physicochemical Data

| Property | Value | Source |

| Physical State | Solid, Crystals | [4] |

| Color | Colorless / Off-white | [4] |

| Melting Point | 79-81 °C | [4] |

| Solubility | Soluble in water, chloroform, glycerol, hot benzene. Slightly soluble in ether. | [4] |

| logP (Octanol/Water) | 1.8 (Computed) | [3] |

| pKa | Not experimentally determined; the indole NH is weakly acidic (~17), and the amide is very weakly basic. | |

| Polar Surface Area | 48 Ų (Computed) | [3] |

Spectroscopic Analysis

Spectroscopic data is critical for confirming the identity and purity of N-(1H-indol-5-yl)acetamide after synthesis.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides a map of the proton environments in the molecule. Key expected signals include:

-

A singlet for the indole N1-H proton, typically downfield (>10 ppm).

-

A singlet for the amide N-H proton.

-

A singlet for the acetyl (-COCH₃) methyl protons around 2.0-2.2 ppm.

-

Distinct aromatic signals for the protons on the indole ring (H2, H3, H4, H6, H7). The substitution at C5 simplifies the aromatic region compared to unsubstituted indole. Aromatic protons are typically found between 6.5 and 8.0 ppm.[5]

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

The carbonyl carbon (C=O) of the acetamide group is expected to be significantly downfield (~168-170 ppm).

-

The methyl carbon (-CH₃) will appear upfield.

-

Eight distinct signals are expected for the indole ring carbons, with their chemical shifts influenced by the electron-donating nature of the acetamido group.[6]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present.

-

N-H Stretching: Two distinct N-H stretching bands are expected. One for the indole N-H (around 3400 cm⁻¹) and one for the amide N-H (around 3300 cm⁻¹).

-

C=O Stretching: A strong absorption band for the amide carbonyl group will be prominent, typically in the range of 1650-1680 cm⁻¹.

-

C-H Stretching: Aromatic and aliphatic C-H stretching bands will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

[M]+•: The molecular ion peak should be observed at m/z = 174.20.

-

Fragmentation: Common fragmentation patterns may include the loss of the acetyl group or other characteristic cleavages of the indole ring.

-

Synthesis and Purification

N-(1H-indol-5-yl)acetamide is typically synthesized via the acetylation of 5-aminoindole. This is a standard N-acetylation reaction.

Synthetic Rationale

The choice of acetylating agent and reaction conditions is crucial for achieving high yield and purity. Acetic anhydride is a common and effective acetylating agent. A base, such as pyridine or sodium acetate, is often used to neutralize the acetic acid byproduct and to catalyze the reaction.[7] The reaction of indole with sodium bisulfite can produce sodium indoline-2-sulfonate, which allows for electrophilic substitution at the 5-position, providing another route to 5-substituted indoles.[8]

Caption: General workflow for the synthesis of N-(1H-indol-5-yl)acetamide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-acetylation of anilines.[7]

-

Preparation: To a solution of 5-aminoindole (1.0 eq) in pyridine (10-15 mL per gram of amine) in a round-bottom flask equipped with a magnetic stirrer, add acetic anhydride (1.2 eq) dropwise at 0 °C (ice bath).

-

Causality: Using pyridine as a solvent and base effectively scavenges the acetic acid formed, driving the reaction to completion. The dropwise addition at low temperature helps to control the exothermic nature of the reaction.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Allowing the reaction to proceed overnight ensures complete conversion of the starting material.

-

-

Work-up: Pour the reaction mixture into a beaker of ice water. A precipitate should form. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x 50 mL).

-

Causality: Quenching with ice water precipitates the product and helps to remove the water-soluble pyridine.

-

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]

-

Trustworthiness: Recrystallization is a self-validating purification method; a sharp melting point of the resulting crystals indicates high purity.

-

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR, and MS analysis as described in Section 2.2.

Chemical Reactivity and Stability

The reactivity of N-(1H-indol-5-yl)acetamide is governed by the interplay between the electron-rich indole nucleus and the acetamide substituent.

-

Indole Ring Reactivity: The indole ring is susceptible to electrophilic substitution, primarily at the C3 position, due to the electron-donating nature of the ring nitrogen.[8] The acetamido group at C5 is an activating, ortho-, para-directing group, which further enhances the electron density of the benzene portion of the ring, potentially influencing substitution at the C4 and C6 positions.

-

Amide Group Reactivity: The amide bond is generally stable but can be hydrolyzed to 5-aminoindole under strong acidic or basic conditions with heating.

-

Stability and Storage: The compound is generally stable under standard laboratory conditions. It should be stored in a cool, dry, well-ventilated place away from strong oxidizing agents, acids, and bases.[9][10] It is important to minimize dust generation and accumulation.[11]

Applications in Research and Drug Discovery

While specific in vitro data for N-(1H-indol-5-yl)acetamide itself is not widely published, the indole acetamide scaffold is a "privileged structure" in drug discovery, appearing in molecules with a wide range of biological activities.[12][13]

-

Anticancer Activity: Many indole derivatives are known to exhibit potent anticancer effects.[14] For instance, structurally related N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been identified as potent inhibitors of tubulin polymerization, a key target in cancer therapy.[12][15][16] Other 5-nitroindole derivatives have been investigated as binders of the c-Myc G-quadruplex, an important anticancer target.[17] This suggests that N-(1H-indol-5-yl)acetamide could serve as a valuable starting material or fragment for the development of new anticancer agents.

-

Antimicrobial and Other Activities: The indole nucleus is a common feature in compounds with antimicrobial, antiviral, and anti-inflammatory properties.[1] New derivatives of N-(1H-indol-5-yl)acetamide have been synthesized and screened for their antimicrobial activity.[18]

-

Synthetic Building Block: Its functional groups (indole NH, amide) allow for further chemical modifications, making it a versatile intermediate for creating more complex molecules and chemical libraries for high-throughput screening.

Safety and Handling

Proper handling is essential to ensure laboratory safety. The following information is based on data for the compound and structurally similar chemicals.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[19]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[11]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, an approved respirator (e.g., N95) may be necessary.[10]

-

-

Handling and Storage:

-

First Aid Measures:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[9]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[19]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

N-(1H-indol-5-yl)acetamide is a fundamentally important indole derivative with well-defined chemical properties. Its straightforward synthesis and versatile reactivity make it a valuable building block for medicinal chemistry and materials science. While its own biological profile is not extensively documented, its structural relationship to a multitude of pharmacologically active compounds underscores its potential as a scaffold for the development of novel therapeutic agents. This guide provides the core technical knowledge required for researchers to confidently handle, synthesize, and utilize this compound in their scientific endeavors.

References

-

IOSR Journal of Pharmacy and Biological Sciences. Synthesis of new derivatives of N-(1H-indol-5-yl)-2-(((5- substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides and their antimicrobial activity. Available at: [Link]

-

PrepChem.com. Synthesis of N-[3-Cyanomethyl-1H-indol-5-yl]acetamide. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. PMC. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet: Acetamide, PA. Available at: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: acetamide. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 252772, n-(1h-Indol-5-yl)acetamide. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC. Available at: [Link]

-

Royal Society of Chemistry. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available at: [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khanum-Saleem/1b0c8d1d3680e90c8a6d45e7f1d3c0b9f4b1e5a8]([Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4408257, Indole-N-acetamide. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5742461, N-[2-(5-acetamido-3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]acetamide. Available at: [Link]

-

MDPI. 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. Available at: [Link]

-

Macsen Labs. Acetamide | 60-35-5 | Manufacturer & Supplier. Available at: [Link]

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. Available at: [Link]

-

Journal of Pharmaceutical Negative Results. Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

-

Cheméo. Chemical Properties of Acetamide (CAS 60-35-5). Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029739). Available at: [Link]

-

Erowid. 5-Substituted Indoles via Sodium Indoline-2-Sulfonate. Available at: [Link]

-

Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Royal Society of Chemistry. Indole β-nucleophilic substitution. Part 5. Synthesis of the four isomeric 5H-pyrido [x,y-b] carbazole-5,11-diones and benzo analogues. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

ResearchGate. Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Available at: [Link]

-

University of California, Irvine. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(1H-Indol-5-yl)acetamide 97.00% | CAS: 7145-71-3 | AChemBlock [achemblock.com]

- 3. Indole-N-acetamide | C10H10N2O | CID 4408257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. macsenlab.com [macsenlab.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. prepchem.com [prepchem.com]

- 8. 5-Substituted Indoles via Sodium Indoline-2-Sulfonate - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. iosrjournals.org [iosrjournals.org]

- 19. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to N-(1H-Indol-5-yl)acetamide Structural Analogs and Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2][3] N-(1H-indol-5-yl)acetamide, a simple derivative, serves as a valuable scaffold for the development of potent and selective ligands for various biological targets. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and biological applications of its structural analogs and derivatives. We will delve into rational design strategies, detail robust synthetic protocols, and explore the mechanistic basis of their therapeutic potential, with a particular focus on their role as modulators of melatonin receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of indole-based therapeutics.

The N-(1H-Indol-5-yl)acetamide Core: A Privileged Scaffold

N-(1H-indol-5-yl)acetamide (IUPAC Name: N-(1H-indol-5-yl)acetamide, CAS: 7145-71-3) is a bicyclic aromatic compound with the chemical formula C10H10N2O.[4] Its structure is characterized by an indole ring system with an acetamide group attached at the 5-position. This arrangement is of significant interest in medicinal chemistry because it shares features with endogenous biomolecules, most notably melatonin. The indole core provides a rich electronic environment and opportunities for diverse chemical modifications, while the acetamido side chain is a key pharmacophoric element for interaction with various receptors.[5]

The primary biological significance of this scaffold lies in its relationship to melatonin and its receptors, MT1 and MT2.[5][6] These G-protein coupled receptors are crucial regulators of circadian rhythms, sleep, and mood. Consequently, analogs of N-(1H-indol-5-yl)acetamide have been extensively explored as agonists and antagonists of melatonin receptors for the treatment of insomnia and depression.[5][7]

Synthetic Strategies for Analog Generation

The generation of a diverse library of N-(1H-indol-5-yl)acetamide analogs hinges on flexible and efficient synthetic methodologies. A common retrosynthetic approach involves the disconnection of the amide bond, leading back to 5-aminoindole and an acetylating agent.

Core Synthesis: From 5-Nitroindole to N-(1H-indol-5-yl)acetamide

A reliable and scalable synthesis of the core structure is paramount. The most common route begins with the commercially available 5-nitroindole.

-

Reduction of the Nitro Group: The nitro group of 5-nitroindole is reduced to a primary amine to yield 5-aminoindole. This transformation can be achieved using various reducing agents, such as tin(II) chloride (SnCl2), sodium borohydride (NaBH4) in the presence of a catalyst, or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.[8] The catalytic hydrogenation method is often preferred for its clean conversion and high yields.[8]

-

N-Acetylation: The resulting 5-aminoindole is then acylated to form the final N-(1H-indol-5-yl)acetamide. This is typically accomplished by treating the amine with acetic anhydride in a suitable solvent like pyridine or by reacting it with acetyl chloride in the presence of a base to neutralize the HCl byproduct.[9]

The following diagram illustrates this fundamental synthetic workflow.

Caption: General synthetic route to the N-(1H-indol-5-yl)acetamide core.

Generation of Derivatives

Derivatization of the core structure can be achieved at several key positions to explore the chemical space and optimize biological activity:

-

Indole N-1 Position: The indole nitrogen can be alkylated or acylated. N-alkylation is typically performed by treating the indole with an alkyl halide in the presence of a base like sodium hydride (NaH).

-

Indole Ring Positions (C-2, C-3, C-4, C-6, C-7): Functionalization of other positions on the indole ring can be achieved through various methods, including electrophilic aromatic substitution or more advanced cross-coupling reactions.

-

Acetamide Side Chain: The acetyl group can be replaced with other acyl groups or more complex functionalities. This is achieved by using different acylating agents in the second step of the core synthesis.

Structure-Activity Relationships (SAR)

The biological activity of N-(1H-indol-5-yl)acetamide derivatives is highly dependent on the nature and position of substituents. The following sections summarize key SAR insights, primarily focusing on melatonin receptor modulation.

Modifications of the Indole Core

-

Position of the Acetamide Side Chain: Shifting the acetamido side chain from the C-3 position (as in melatonin) to the N-1 position of the indole ring has been shown to produce high-affinity melatonin receptor agonists.[7] Conversely, moving the side chain to the C-2 position can lead to compounds with antagonist properties.[7]

-

Substitution on the Benzene Ring: The presence and position of a methoxy group on the benzene portion of the indole ring are critical for melatonin-like activity. A methoxy group at the 5-position, as in melatonin, is generally optimal for high affinity. Shifting this group to the 6-position can also yield potent bioisosteres.[5]

Modifications of the Acetamide Side Chain

The amide group is a crucial pharmacophoric feature for most melatonin receptor agonists.[5] Alterations to the N-acyl group can significantly impact potency and selectivity. For instance, replacing the acetyl group with larger or more constrained cyclic acyl groups can modulate the agonist versus antagonist profile of the compound.

The diagram below visualizes these key SAR principles.

Caption: Key structure-activity relationship insights for indole-based ligands.

Biological Targets and Therapeutic Applications

While the primary focus has been on melatonin receptors, the indole acetamide scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[1]

Melatonin Receptors (MT1/MT2)

As previously mentioned, the most well-characterized targets for N-(1H-indol-5-yl)acetamide analogs are the MT1 and MT2 receptors.[5][6] Agonism at these receptors mimics the effects of endogenous melatonin, promoting sleep and regulating circadian rhythms. Selective agonists for either MT1 or MT2 are sought after to potentially separate the sleep-promoting effects from other physiological roles of melatonin.

The signaling pathway for melatonin receptor activation is depicted below.

Caption: Simplified signaling pathway of melatonin receptor activation.

Other Potential Targets

Structural analogs of N-(1H-indol-5-yl)acetamide have shown activity at other targets, highlighting the versatility of the scaffold:

-

Tubulin Polymerization: Certain N-((1-methyl-1H-indol-3-yl)methyl)-N-(aryl)acetamide derivatives have been identified as potent inhibitors of tubulin polymerization, inducing cell cycle arrest and apoptosis in cancer cell lines.[1][10][11]

-

Enzyme Inhibition: The indole scaffold is present in inhibitors of various enzymes. For example, some derivatives have shown activity against 5-lipoxygenase.[12]

-

Opioid Receptors: 2-substituted N-piperidinyl indole derivatives have been developed as ligands for nociceptin and mu-opioid receptors, demonstrating how substitutions on the indole ring can drastically alter receptor selectivity.[13]

Key Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of N-(1H-indol-5-yl)acetamide analogs, based on established methodologies.

Protocol: General Synthesis of N-(1H-indol-5-yl)acetamide Analogs

Objective: To synthesize a substituted N-(1H-indol-5-yl)acetamide.

Materials:

-

5-Aminoindole (1.0 eq)

-

Acyl chloride or anhydride (1.1 eq)

-

Anhydrous pyridine or another suitable base/solvent system

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5-aminoindole in anhydrous pyridine or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring completion by Thin Layer Chromatography (TLC).[9]

-

Upon completion, quench the reaction by slowly adding water.

-

Extract the aqueous mixture with DCM (3 x volume).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure acetamide derivative.

Protocol: In Vitro Cell Viability Assay (MTT/Alamar Blue)

Objective: To assess the cytotoxic or anti-proliferative effects of a synthesized analog on a cancer cell line.[12]

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound dissolved in DMSO

-

Alamar Blue or MTT reagent

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should be ≤ 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control (DMSO only) and untreated control wells.

-

Incubation: Incubate the treated plates for 48 or 72 hours.[12]

-

Viability Assessment: Add Alamar Blue or MTT reagent to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Directions

The N-(1H-indol-5-yl)acetamide scaffold remains a highly valuable starting point for the design of novel therapeutics. While its role in developing melatonin receptor modulators is well-established, the demonstrated activity of its derivatives against other targets, such as tubulin and various enzymes, underscores its privileged nature in drug discovery. Future research should focus on exploring more diverse substitutions on the indole ring and acetamide side chain to develop next-generation ligands with enhanced potency, selectivity, and improved pharmacokinetic profiles. The application of computational modeling and structure-based drug design will be instrumental in rationally guiding these efforts and unlocking the full therapeutic potential of this versatile chemical class.

References

-

Mapping the Melatonin Receptor. 6. Melatonin Agonists and Antagonists Derived from 6H-Isoindolo[2,1-a]indoles, 5,6-Dihydroindolo[2,1-a]isoquinolines, and 6,7-Dihydro-5H-benzo[c]azepino[2,1-a]indoles. Journal of Medicinal Chemistry. [Link]

-

Tarzia, G., Diamantini, G., & Spadoni, G. (1999). Indole melatonin agonists and antagonists derived by shifting the melatonin side chain from the C-3 to the N-1 or to the C-2 indole position. Biological Signals and Receptors. [Link]

-

Pandi-Perumal, S. R., Trakht, I., Srinivasan, V., Spence, D. W., Maestroni, G. J. M., Zisapel, N., & Cardinali, D. P. (2008). Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment. Journal of Pineal Research. [Link]

-

Synthesis of new derivatives of N-(1H-indol-5-yl)-2-(((5- substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides and their antimicrobial activity. IOSR Journal of Pharmacy. [Link]

-

Retini, M., & Elisi, G. M. (2021). Indole Derivatives as Targeted Melatonin and Serotonin Receptor Ligands. Pharmaceuticals. [Link]

-

Acuña-Castroviejo, D., Noguiera-Navarro, E., Reiter, R. J., & Escames, G. (2022). Melatonin and Its Metabolites Can Serve as Agonists on the Aryl Hydrocarbon Receptor and Peroxisome Proliferator-Activated Receptor Gamma. International Journal of Molecular Sciences. [Link]

-

Wang, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]

-

Synthesis of N-[3-Cyanomethyl-1H-indol-5-yl]acetamide. PrepChem.com. [Link]

-

Wang, Y., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]

-

Li, Y., et al. (2017). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules. [Link]

-

Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis of indoline from N-acetylindole. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. N-(1H-Indol-5-yl)acetamide 97.00% | CAS: 7145-71-3 | AChemBlock [achemblock.com]

- 5. Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melatonin and Its Metabolites Can Serve as Agonists on the Aryl Hydrocarbon Receptor and Peroxisome Proliferator-Activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole melatonin agonists and antagonists derived by shifting the melatonin side chain from the C-3 to the N-1 or to the C-2 indole position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Aminoindole synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Indole Acetamide Scaffold

An In-depth Technical Guide to the Synthesis of N-(1H-Indol-5-yl)acetamide

The indole ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2][3] When functionalized with an acetamide group at the 5-position, it gives rise to the N-(1H-indol-5-yl)acetamide scaffold, a key building block in the development of novel therapeutics. This moiety is explored in compounds designed as inhibitors of protein kinase C theta (PKCθ), agents targeting the anti-apoptotic protein XIAP, and potential antimalarials.[4][5] The synthetic accessibility and versatility of this core make it a subject of significant interest for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the primary and most efficient synthesis pathways for N-(1H-indol-5-yl)acetamide. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind experimental choices, ensuring a robust and reproducible understanding for laboratory application.

Primary Synthetic Strategy: A Two-Step Approach

The most logical and widely adopted strategy for synthesizing N-(1H-indol-5-yl)acetamide involves a two-step sequence starting from the commercially available 5-nitroindole. This pathway is advantageous due to the accessibility of the starting material and the generally high-yielding nature of both the reduction and subsequent acetylation steps.

Caption: High-level overview of the primary synthesis pathway.

Part 1: Synthesis of the Key Intermediate: 5-Aminoindole

The critical first step is the reduction of the nitro group of 5-nitroindole to an amine. This transformation can be achieved through various methods, with catalytic hydrogenation being the most common due to its clean conversion and high yields.[6]

Causality Behind Method Selection

The choice of reducing agent is dictated by factors such as scale, available equipment, and functional group tolerance.

-

Catalytic Hydrogenation (e.g., Pd/C): This is the industry standard for nitro group reductions. It is highly efficient, scalable, and the only byproduct is water, making product isolation straightforward. The catalyst, Palladium on carbon (Pd/C), is highly active and can be filtered off after the reaction.[6][7]

-

Chemical Reduction (e.g., NaBH₄/Copper Complex): Metal hydride-based reductions offer an alternative when high-pressure hydrogenation equipment is unavailable. A system using sodium borohydride in the presence of a copper complex has been shown to be effective for reducing nitroarenes in an aqueous medium at room temperature.[6][8]

Data Presentation: Comparison of 5-Aminoindole Synthesis Protocols

| Method | Catalyst / Reagent | Solvent | Temperature (°C) | Time (h) | Pressure | Yield (%) | Reference |

| Catalytic Hydrogenation | Pd/C (10%) | Ethanol | Room Temp. | - | H₂ Balloon | 53 | [7] |

| Catalytic Hydrogenation | Ag(4,4'-dimethoxy-2,2'-bipyridine), KOtBu | 1,4-Dioxane | 80 | 24 | 4.0 MPa H₂ | 98 | [6][8] |

| Chemical Reduction | Copper Complex, NaBH₄ | Water | Room Temp. | - | Atmospheric | High | [6][8] |

Experimental Protocol: Catalytic Hydrogenation of 5-Nitroindole

This protocol is adapted from established high-yield procedures for the reduction of 5-nitroindole.[6][7]

-

Vessel Preparation: To a suitable hydrogenation vessel, add 5-nitroindole (e.g., 10.0 g, 61.7 mmol).

-

Solvent and Catalyst Addition: Add ethanol (e.g., 100 mL) to dissolve the starting material. Carefully add 10% Palladium on carbon (e.g., 1.0 g, 10% w/w) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, evacuate the inert atmosphere, and replace it with hydrogen gas. This is typically done by several cycles of vacuum and H₂ backfill. Maintain the hydrogen pressure using a balloon or a pressurized reactor.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Carefully vent the hydrogen atmosphere and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-aminoindole, which can be purified further by recrystallization or column chromatography if necessary.

Part 2: Chemoselective Acetylation of 5-Aminoindole

The second and final step is the acetylation of the 5-amino group. A key aspect of this transformation is achieving chemoselectivity. The exocyclic amino group at the C5 position is significantly more nucleophilic and basic than the nitrogen atom of the indole ring. Therefore, under standard acylation conditions (neutral, mildly acidic, or mildly basic), the reaction occurs selectively at the 5-amino position without affecting the indole N-H.[9][10]

Causality Behind Reagent Selection

-

Acetic Anhydride: This is the most common and cost-effective acetylating agent. The reaction can be performed in a variety of solvents. Using pyridine as a solvent is a classic method where it also acts as a base to neutralize the acetic acid byproduct and catalyze the reaction.[11] Alternatively, the reaction can be run with a simple buffer like sodium acetate in acetic acid.[12]

-

Acetyl Chloride: As a more reactive acylating agent, acetyl chloride can be used for faster reactions or with less reactive amines. Its use necessitates a base (like triethylamine or pyridine) to scavenge the HCl generated during the reaction.[13]

-

Catalytic Acetylation (CaCl₂): Modern synthetic chemistry emphasizes greener and more efficient methods. Calcium chloride has been demonstrated as a mild, cheap, and non-toxic catalyst for the acetylation of amines with acetic anhydride, often proceeding rapidly at room temperature and under solvent-free conditions. This represents a field-proven insight into process optimization.

Experimental Protocol: Acetylation with Acetic Anhydride in Pyridine

This protocol is based on a well-established procedure for the acetylation of aminoindoles.[11]

Caption: Step-by-step workflow for the acetylation of 5-aminoindole.

-

Dissolution: In a round-bottom flask, dissolve 5-aminoindole (e.g., 5.0 g, 37.8 mmol) in pyridine (e.g., 50 mL). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add acetic anhydride (e.g., 4.2 mL, 45.4 mmol, 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.[11]

-

Quenching and Isolation: Pour the reaction mixture into ice water to precipitate the product.

-

Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove residual pyridine and acetic acid.

-

Purification: Dry the crude solid. If necessary, purify the product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure N-(1H-indol-5-yl)acetamide.[11]

Conclusion and Authoritative Insights

The synthesis of N-(1H-indol-5-yl)acetamide is most reliably achieved via a two-step sequence involving the reduction of 5-nitroindole followed by the chemoselective acetylation of the resulting 5-aminoindole. For the reduction step, catalytic hydrogenation with Pd/C remains the gold standard for its efficiency and clean reaction profile.[6][7] For the final acetylation, the use of acetic anhydride in pyridine is a robust and well-documented method.[11] For laboratories focused on green chemistry and process efficiency, exploring catalytic methods using reagents like calcium chloride offers a promising alternative that minimizes waste and harsh conditions. The protocols and comparative data presented in this guide provide the necessary framework for researchers to confidently and successfully synthesize this valuable chemical building block.

References

- Bridgewater, B. M., & Hui, B. (2018). N-Acylation of Indoles with Carboxylic Acids via DCC Coupling. Synlett.

- Na2CO3-Catalyzed N-Acylation of Indoles with Alkenyl Carboxylates. (2018). Chinese Journal of Chemistry.

- Gribble, G. W., Reilly, J. L., & Johnson, J. L. (1977). A CONVENIENT N-ACETYLATION OF INDOLES.

-

Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). PubMed Central. [Link]

- Terashima, M., & Fujioka, M. (1981). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES.

- Synthesis of new derivatives of N-(1H-indol-5-yl)-2-(((5- substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides and their antimicrobial activity. (n.d.). IOSR Journal.

-

Synthesis of N-[3-Cyanomethyl-1H-indol-5-yl]acetamide. (n.d.). PrepChem.com. [Link]

-

Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. (n.d.). PubMed Central. [Link]

-

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). PubMed Central. [Link]

- An efficient and cost effective synthesis of acetamides catalyzed by calcium chloride. (2019). Indian Journal of Chemistry.

-

Studies on Acetylation of Indoles. (2014). ResearchGate. [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Aminoindole | 5192-03-0 [chemicalbook.com]

- 5. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. 5-Aminoindole synthesis - chemicalbook [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. iosrjournals.org [iosrjournals.org]

- 13. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

The N-(1H-Indol-5-yl)acetamide Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Abstract

The N-(1H-indol-5-yl)acetamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. As a versatile pharmacophore, it serves as a foundational structure for a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the biological activities associated with this scaffold, drawing upon data from its key derivatives. We will delve into its potential as a potent agent in oncology and infectious diseases, elucidate its mechanisms of action, and provide detailed, field-proven experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical entity.

Introduction to the N-(1H-Indol-5-yl)acetamide Scaffold

The indole ring system is a cornerstone in drug discovery, renowned for its ability to mimic peptide structures and interact with a wide range of biological targets.[1][2] When functionalized with an acetamide group at the 5-position, the resulting N-(1H-indol-5-yl)acetamide core presents a unique combination of hydrogen bond donors and acceptors, along with a tunable lipophilic character. This structural arrangement has proven to be a fertile ground for the development of novel therapeutic agents, particularly in the realm of kinase inhibition and antimicrobial chemotherapy.[3][4] While comprehensive biological data on the unsubstituted parent scaffold is limited in publicly accessible literature, extensive research on its derivatives provides a strong rationale for its investigation as a lead structure in drug discovery programs.

Synthesis and Chemical Properties

The synthesis of the N-(1H-indol-5-yl)acetamide scaffold and its derivatives is typically achieved through straightforward and robust chemical methodologies. A common synthetic route involves the acylation of 5-aminoindole with an appropriate acylating agent. For the parent scaffold, this would be acetyl chloride or acetic anhydride. For derivatives, a key intermediate is often 2-chloro-N-(1H-indol-5-yl)acetamide, which can be readily prepared by reacting 1H-indol-5-amine with 2-chloroacetyl chloride. This intermediate then serves as a versatile building block for the introduction of various substituents through nucleophilic substitution reactions, allowing for the generation of diverse chemical libraries for biological screening.

Key Biological Activities of N-(1H-Indol-5-yl)acetamide Derivatives

While direct biological data for the parent N-(1H-indol-5-yl)acetamide is not extensively reported, a wealth of information on its substituted derivatives highlights the significant therapeutic potential of this core scaffold. The following sections summarize the key biological activities observed in these derivatives, providing a strong impetus for further investigation of the core structure.

Anticancer Activity

The indole scaffold is a well-established pharmacophore in the design of anticancer agents, with several indole-based drugs approved for clinical use.[5] Derivatives of N-(1H-indol-5-yl)acetamide have demonstrated promising cytotoxic and antiproliferative activities against a range of human cancer cell lines.

One study reported a series of 1H-indol-3-yl-N-phenylacetamide derivatives, with 4-chloro and 4-bromo substituted compounds showing notable activity against MCF-7 breast cancer cells with IC50 values of 12.97 µM and 10.62 µM, respectively.[6] Another investigation into indole-based Bcl-2 inhibitors, which are crucial regulators of apoptosis, identified derivatives with sub-micromolar IC50 values against MCF-7, A549 (lung cancer), and MDA-MB-231 (triple-negative breast cancer) cell lines.[7] Specifically, one potent derivative exhibited an IC50 of 0.83 µM against MCF-7 cells.[7]

Furthermore, a series of 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(substituted)acetamides were synthesized and evaluated for their anticancer effects. One of the most active compounds displayed significant activity against HCT116 (colorectal carcinoma), A549, and A375 (melanoma) cell lines with IC50 values of 6.43 µM, 9.62 µM, and 8.07 µM, respectively.[8]

Table 1: Anticancer Activity of Selected N-(1H-Indol-5-yl)acetamide Derivatives

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| 1H-indol-3-yl-N-(4-bromophenyl)acetamide | MCF-7 | 10.62 | [6] |

| 1H-indol-3-yl-N-(4-chlorophenyl)acetamide | MCF-7 | 12.97 | [6] |

| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 | 0.83 | [7] |

| Indole-based Bcl-2 Inhibitor (U2) | A549 | 0.73 | [7] |

| Indole-based Bcl-2 Inhibitor (U2) | MDA-MB-231 | 5.22 | [7] |

| 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | HCT116 | 6.43 | [8] |

| 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | A549 | 9.62 | [8] |

| 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | A375 | 8.07 | [8] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The N-(1H-indol-5-yl)acetamide scaffold has served as a template for the development of compounds with significant antibacterial and antifungal properties.

A study on N-(indol-5-yl)trifluoroacetamides and their corresponding aminium trifluoroacetates, derived from 1H-indol-5-ylamines, demonstrated broad-spectrum antimicrobial activity.[4][9] These compounds were shown to inhibit the growth of various tested microorganism strains.[4] Another series of N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones) exhibited significant activity against several fungal strains, with some compounds showing greater potency than the standard drug miconazole against Aspergillus fumigatus.[10]

Furthermore, derivatives of (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates displayed potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, with some compounds showing excellent activity with a Minimum Inhibitory Concentration (MIC) as low as 0.004 mg/mL.[11] These compounds also exhibited good to excellent antifungal activity.[11]

Table 2: Antimicrobial Activity of Selected N-(1H-Indol-5-yl)acetamide Derivatives

| Derivative Class | Microorganism | MIC (mg/mL) | Reference |

| (Z)-2-(5-((5-fluoro-2-(methoxycarbonyl)-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid | Enterobacter cloacae | 0.004 | [11] |

| (Z)-methyl 3-(((3-(carboxymethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate) | Escherichia coli | 0.004 | [11] |

| N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones) | Aspergillus fumigatus | More potent than miconazole | [10] |

Structure-Activity Relationship (SAR) Insights

The biological activity of the N-(1H-indol-5-yl)acetamide scaffold is highly dependent on the nature and position of substituents. Analysis of the available data provides valuable insights into the structure-activity relationship (SAR):

-

Substitution on the Phenyl Ring of N-Phenylacetamide Derivatives: Halogen substitution, particularly with chloro and bromo groups at the 4-position of the phenyl ring, appears to be favorable for anticancer activity against breast cancer cell lines.[6]

-

Modifications at the Acetamide Moiety: The acetamide group serves as a key linker. The introduction of larger heterocyclic moieties, such as oxadiazoles and thiazoles, has been shown to yield potent anticancer and antimicrobial agents.[8][10]

-

Substitution on the Indole Ring: While much of the available data focuses on derivatives with substitutions on the acetamide portion, modifications to the indole ring itself, such as at the N1 or C2 positions, are known to significantly influence the biological activity of indole-based compounds in general. Further exploration of substitutions on the indole nucleus of the N-(1H-indol-5-yl)acetamide scaffold is a promising avenue for future research.

Putative Mechanisms of Action

The diverse biological activities of N-(1H-indol-5-yl)acetamide derivatives suggest that they may act through multiple mechanisms of action.

Kinase Inhibition

A prominent mechanism of action for many indole-based anticancer agents is the inhibition of protein kinases.[3] These enzymes play critical roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. The N-(1H-indol-5-yl)acetamide scaffold can be considered a bioisostere of other known kinase inhibitor cores, such as the indazole core found in TTK kinase inhibitors.[12] The acetamido group can act as a crucial hydrogen bond donor/acceptor, interacting with the hinge region of the kinase active site. Molecular docking studies of related indole derivatives have suggested binding to the active site of anti-apoptotic proteins like Bcl-xL, which is a key regulator in the apoptosis pathway.[6]

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an N-(1H-indol-5-yl)acetamide derivative.

Inhibition of Tubulin Polymerization

Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Some indole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. While direct evidence for the N-(1H-indol-5-yl)acetamide scaffold is pending, this remains a plausible mechanism of action that warrants investigation.

Experimental Protocols for Biological Evaluation

To facilitate further research on the N-(1H-indol-5-yl)acetamide scaffold, this section provides detailed, step-by-step protocols for key in vitro assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.

General Workflow for In Vitro Screening

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and antimicrobial activity of N-(indol-5-yl)trifluoroacetamides and indol-5-ylaminium trifluoroacetates substituted in the pyrrole ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Potential of 1H‐Indol‐3‐yl‐N‐Phenylacetamide Derivatives: Synthesis, Cytotoxic Evaluation, Apoptosis, and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]

- 6. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation [mdpi.com]

- 11. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

N-(1H-Indol-5-yl)acetamide: A Technical Guide to Investigating Plausible Mechanisms of Action

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals with a broad spectrum of therapeutic applications.[1][2] N-(1H-indol-5-yl)acetamide, a simple derivative, represents a molecule of significant interest, yet its precise mechanism of action remains to be elucidated. As of late 2025, the scientific literature lacks specific in vitro or in vivo studies detailing its biological targets.[3] This technical guide addresses this knowledge gap by proposing several evidence-based hypotheses for its mechanism of action, grounded in the established pharmacology of structurally related indole and acetamide compounds. For each hypothesis, we provide the scientific rationale, a detailed experimental protocol for validation, and a visual representation of the proposed biological pathways and workflows. This document is intended to serve as a strategic roadmap for researchers, scientists, and drug development professionals embarking on the characterization of N-(1H-indol-5-yl)acetamide and similar novel chemical entities.

Introduction: The Indole Scaffold and the Knowledge Gap

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets.[4][5] This versatility has led to the development of indole-containing drugs for treating conditions ranging from cancer and inflammation to microbial infections and neurological disorders.[6][7] The acetamide moiety is also a common feature in pharmacologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles.[7]

N-(1H-indol-5-yl)acetamide (Figure 1) combines these two key pharmacophores. While its synthesis is well-documented, its biological activity and mechanism of action are largely unexplored. This guide will, therefore, construct a logical investigative framework based on the known activities of analogous compounds.

Figure 1: Chemical Structure of N-(1H-indol-5-yl)acetamide

Caption: IUPAC Name: N-(1H-indol-5-yl)acetamide, CAS: 7145-71-3.[8]

Hypothesis 1: Inhibition of Tubulin Polymerization

Scientific Rationale

A compelling body of evidence points to the role of indole derivatives as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[5] Specifically, N-acetamide indole derivatives have been shown to bind to the colchicine site of β-tubulin, disrupting microtubule dynamics, inducing G2/M phase cell cycle arrest, and ultimately leading to apoptosis in cancer cells.[9][10] For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have demonstrated potent antiproliferative activity through this mechanism.[9][11] Given the structural similarity, it is plausible that N-(1H-indol-5-yl)acetamide could exert cytotoxic effects through a similar mode of action.

Proposed Signaling Pathway

Caption: Proposed mechanism for tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a cell-free assay to directly measure the effect of N-(1H-indol-5-yl)acetamide on tubulin assembly.

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing >99% pure tubulin, GTP, and a fluorescent reporter.

-

N-(1H-indol-5-yl)acetamide (Test Compound).

-

Paclitaxel (Polymerization Enhancer Control).

-

Nocodazole or Colchicine (Polymerization Inhibitor Control).

-

DMSO (Vehicle Control).

-

96-well, black, flat-bottom plates.

-

Temperature-controlled fluorescence plate reader.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound, Paclitaxel, and Nocodazole in DMSO. Serially dilute in a suitable buffer to achieve final assay concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Reaction Setup: On ice, add the following to each well of the 96-well plate:

-

Assay buffer.

-

GTP solution.

-

Fluorescent reporter.

-

Test compound, control compound, or vehicle (DMSO concentration should be ≤1% in the final volume).

-

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes (Excitation/Emission wavelengths dependent on the kit, e.g., 360/450 nm).

-

Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization (Vmax) and the final polymer mass. Determine the IC50 value for the test compound by plotting the percentage of inhibition against the compound concentration.

Expected Data Summary

| Compound | Vehicle (DMSO) | Paclitaxel (10 µM) | Nocodazole (10 µM) | N-(1H-indol-5-yl)acetamide (IC50) |

| Polymerization Rate (RFU/min) | Baseline | Increased | Decreased | Concentration-dependent decrease |

| Max Polymer Mass (RFU) | Baseline | Increased | Decreased | Concentration-dependent decrease |

| IC50 (µM) | N/A | N/A | ~0.2 - 1 | To be determined |

Hypothesis 2: Modulation of Pro-Inflammatory Pathways

Scientific Rationale

Indole derivatives are well-established as anti-inflammatory agents.[7] A notable example is Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[2] More recent research has identified novel indole compounds that modulate key inflammatory pathways such as NF-κB and the production of cytokines like TNF-α and IL-6.[5][12] The N-acetamide scaffold is also present in compounds with anti-inflammatory properties.[7] Therefore, N-(1H-indol-5-yl)acetamide could potentially exert anti-inflammatory effects by inhibiting key mediators of the inflammatory response.

Proposed Signaling Pathway

Caption: Potential points of intervention in the NF-κB signaling pathway.

Experimental Protocol: LPS-Stimulated Cytokine Release in Macrophages

This protocol assesses the anti-inflammatory potential of the test compound by measuring its effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line.

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Lipopolysaccharide (LPS) from E. coli.

-

N-(1H-indol-5-yl)acetamide (Test Compound).

-

Dexamethasone (Positive Control).

-

MTT or similar cell viability reagent.

-

ELISA kits for mouse TNF-α and IL-6.

Methodology:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound or Dexamethasone for 1-2 hours. Include a vehicle control (DMSO).

-

Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

-

Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

-

Data Analysis: Normalize cytokine concentrations to the vehicle control. Calculate the IC50 value for the inhibition of each cytokine.

Expected Data Summary

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |

| Unstimulated Control | < 50 | < 20 | 100 |

| LPS + Vehicle | > 1000 | > 500 | ~100 |

| LPS + Dexamethasone (1 µM) | < 200 | < 100 | ~100 |

| LPS + Test Compound (IC50) | Decreased | Decreased | > 90 |

Hypothesis 3: Inhibition of Protein Kinases

Scientific Rationale

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] The indole scaffold is a common motif in many kinase inhibitors approved for clinical use.[5] Indole-based compounds can act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of various kinases, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. Given this precedent, N-(1H-indol-5-yl)acetamide could function as an inhibitor of one or more protein kinases implicated in oncogenesis.

Proposed Experimental Workflow

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(1H-Indol-5-yl)acetamide 97.00% | CAS: 7145-71-3 | AChemBlock [achemblock.com]

- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Therapeutic Targets of Indole Acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Promise of the Indole Scaffold

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of natural and synthetic compounds with profound biological activities.[1][2] Its inherent ability to interact with a wide array of biological targets has cemented its importance in drug discovery. Among the vast landscape of indole-containing compounds, indole acetamide derivatives have emerged as a particularly versatile class, demonstrating a remarkable breadth of therapeutic potential. These derivatives, characterized by an acetamide group tethered to the indole core, have been the subject of intensive research, revealing their capacity to modulate key cellular processes implicated in a range of diseases, from cancer and viral infections to inflammatory disorders and metabolic diseases.

This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of indole acetamide derivatives. Moving beyond a mere catalog of activities, this document delves into the underlying mechanisms of action, provides detailed experimental protocols for target validation, and presents quantitative data to inform drug discovery and development efforts. The insights and methodologies presented herein are intended to empower researchers to rationally design and evaluate the next generation of indole acetamide-based therapeutics.

I. Anticancer Therapeutic Targets: A Multi-pronged Assault on Malignancy

Indole acetamide derivatives have demonstrated significant promise as anticancer agents by targeting multiple facets of cancer cell biology, including uncontrolled proliferation, survival signaling, and angiogenesis.[3][4]

A. Disruption of the Cytoskeleton: Targeting Tubulin Polymerization

The microtubule network, a dynamic polymer of α- and β-tubulin heterodimers, is essential for cell division, motility, and intracellular transport.[4][5] Consequently, agents that disrupt microtubule dynamics are potent anticancer drugs. Several indole acetamide derivatives have been identified as effective tubulin polymerization inhibitors, often by binding to the colchicine site on β-tubulin.[5][6] This interaction prevents the assembly of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5][7]

Featured Derivative Class: N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides

This class of compounds has shown potent antiproliferative activities against various cancer cell lines.[5] For instance, compound 7d from a synthesized series exhibited significant cytotoxicity.[5]

Quantitative Data: Antiproliferative Activity of Compound 7d [5]

| Cell Line | IC50 (µM) |

| HeLa (Cervical Cancer) | 0.52 |

| MCF-7 (Breast Cancer) | 0.34 |

| HT-29 (Colon Cancer) | 0.86 |

Experimental Protocol: In Vitro Tubulin Polymerization Assay [8]

This assay spectrophotometrically measures the assembly of purified tubulin into microtubules. The increase in absorbance at 340 nm is proportional to the extent of tubulin polymerization.

Methodology:

-

Reagents:

-

Purified porcine brain tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate) solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Indole acetamide derivative test compounds dissolved in DMSO

-

Positive control (e.g., colchicine)

-

Negative control (DMSO vehicle)

-

-

Procedure:

-

Prepare a reaction mixture containing the polymerization buffer and the desired concentration of the test compound or control.

-

Add purified tubulin to the reaction mixture and incubate on ice for a short period to allow for compound binding.

-

Initiate polymerization by adding GTP and transferring the mixture to a temperature-controlled spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., for 60 minutes).

-

The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of the vehicle control.

-

Causality of Experimental Choices: The use of purified tubulin allows for the direct assessment of the compound's effect on the polymerization process, independent of other cellular factors. GTP is essential for tubulin polymerization, and the temperature shift to 37°C provides the optimal condition for microtubule assembly.

Visualization: Tubulin Polymerization Inhibition Workflow

Caption: Workflow for the in vitro tubulin polymerization assay.

B. Interruption of Pro-Survival Signaling: Targeting Kinase Pathways

Cancer cells often exhibit aberrant activation of signaling pathways that promote their growth and survival. Indole acetamide derivatives have been developed to target key kinases within these pathways.

The Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are crucial regulators of cell proliferation and survival.[9][10] Dual inhibitors that target both kinases can offer a more potent and potentially resistance-evading therapeutic strategy.

Featured Derivative Class: 5-Substituted-indole-2-carboxamides

Compounds within this class have demonstrated potent dual inhibitory activity.[9][11]

Quantitative Data: Inhibitory Activity of Selected Derivatives [9][11]

| Compound | EGFR IC50 (nM) | CDK2 IC50 (nM) |

| 5i | Potent Inhibition | 24 |

| 5j | Potent Inhibition | 16 |

| Erlotinib (EGFR Ref.) | 80 | - |

| Dinaciclib (CDK2 Ref.) | - | Potent Inhibition |

Experimental Protocol: Kinase Inhibition Assay (Generic)

Kinase activity is typically measured using in vitro assays that quantify the phosphorylation of a substrate.

Methodology:

-

Reagents:

-

Recombinant human EGFR or CDK2 enzyme

-

Specific peptide or protein substrate

-

ATP (Adenosine-5'-triphosphate), often radiolabeled (e.g., [γ-³²P]ATP) or in a system with a detection antibody for the phosphorylated substrate.

-

Kinase buffer

-

Test compounds and controls

-

-

Procedure:

-

Incubate the kinase, substrate, and test compound in the kinase buffer.

-

Initiate the reaction by adding ATP.

-

After a defined incubation period, stop the reaction.

-

Quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity (for radiolabeled ATP) or through methods like ELISA or fluorescence-based assays.

-

Calculate the percentage of kinase inhibition relative to the vehicle control.

-

Visualization: EGFR and CDK2 Signaling in the Cell Cycle

Caption: Inhibition of EGFR and CDK2 by indole acetamide derivatives disrupts pro-proliferative signaling.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][13][14] Indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (DIM), which can be considered precursors or related structures to some indole acetamides, are known to inhibit this pathway.[12][13]

Mechanism of Action: These indole derivatives can directly inhibit the phosphorylation and activation of Akt and also suppress the activation of PI3K.[12] This leads to the downregulation of downstream effectors like mTOR, ultimately inhibiting cancer cell growth and survival.[13]

Experimental Protocol: Western Blot Analysis for Pathway Inhibition

Western blotting is a key technique to assess the phosphorylation status of proteins in a signaling pathway.

Methodology:

-

Cell Culture and Treatment: Culture cancer cells and treat them with various concentrations of the indole acetamide derivative for a specified time.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Wash again and detect the signal using a chemiluminescent substrate.

-

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway activation.

Visualization: PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Indole acetamide derivatives can inhibit the PI3K/Akt/mTOR signaling pathway at multiple points.

C. Induction of Apoptosis

A key mechanism by which many anticancer agents exert their effects is through the induction of programmed cell death, or apoptosis. Indole acetamide derivatives have been shown to trigger apoptosis in cancer cells through both caspase-dependent and -independent pathways.[2][15][16]